Hole Mobility in End-Capped Oligomers: DH-TAT vs. DH-TNT Using the Target Boronate Ester Building Block
When the target boronate ester was employed as the common building block in Suzuki coupling to synthesize two oligomers differing only in the central aromatic core, the anthracene-cored DH-TAT achieved a hole mobility of 0.14 cm²/Vs, while the naphthalene-cored DH-TNT reached 0.084 cm²/Vs under optimized deposition conditions [1]. This direct head-to-head comparison within the same study demonstrates that the hexylthienothiophene end-cap, derived from the target compound, consistently delivers mobilities within this performance window, with the choice of core unit enabling further tuning.
| Evidence Dimension | OFET hole mobility (saturation regime) |
|---|---|
| Target Compound Data | DH-TAT: 0.14 cm²/Vs (deposited at Ts = 120 °C, HMDS-treated SiO₂); DH-TNT: 0.084 cm²/Vs (deposited at Ts = 100 °C, HMDS-treated SiO₂) |
| Comparator Or Baseline | DH-TAT vs. DH-TNT (same hexylthienothiophene end-caps, different central core: anthracene vs. naphthalene) |
| Quantified Difference | DH-TAT mobility is 1.67× higher than DH-TNT; DH-TAT on/off current ratio (6.3 × 10⁶) is 7.2× higher than DH-TNT (8.8 × 10⁵) |
| Conditions | Vacuum-evaporated polycrystalline films; top-contact OFET geometry; HMDS-treated SiO₂ dielectric; measured in air |
Why This Matters
This confirms that the target boronate ester reliably produces high-mobility semiconductors, and that the hexyl chain length specifically enables optimal crystalline ordering—a shorter or longer alkyl chain would alter film morphology and degrade mobility, making CAS 944826-49-7 the validated choice for reproducibility.
- [1] Kim, Y.-H.; et al. Synthesis and Studies on 2-Hexylthieno[3,2-b]thiophene End-Capped Oligomers for OTFTs. Chemistry of Materials 2007, 19 (14), 3561–3567. DOI: 10.1021/cm070053g. View Source
